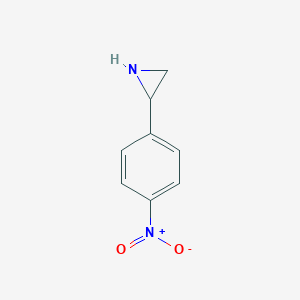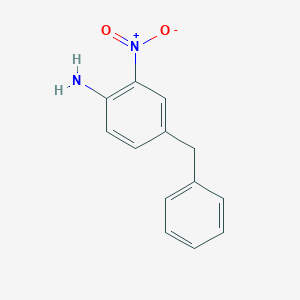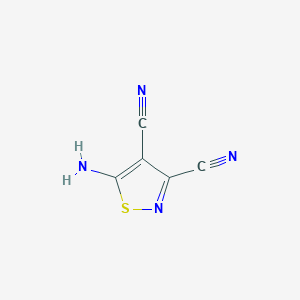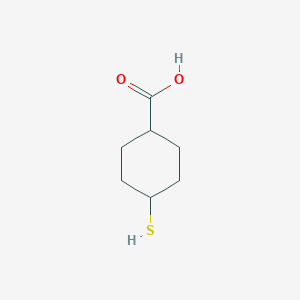
N-(2-Aminoethyl)palmitamide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)palmitamide phosphate (NAEPP) is a phospholipid derivative that has recently gained attention due to its potential therapeutic applications. This compound is a member of the N-acylethanolamine family, which is known to play a role in various physiological processes, including pain sensation, inflammation, and metabolism.
Mécanisme D'action
N-(2-Aminoethyl)palmitamide phosphate modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of NAE. This results in increased levels of NAE, which can activate cannabinoid receptors and reduce pain and inflammation. This compound also induces apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and modulating lipid metabolism. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential therapeutic applications in metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Aminoethyl)palmitamide phosphate is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its therapeutic efficacy.
Orientations Futures
Future research on N-(2-Aminoethyl)palmitamide phosphate should focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in metabolic disorders. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects. This compound may also have potential applications in drug delivery systems due to its ability to modulate the endocannabinoid system.
Méthodes De Synthèse
N-(2-Aminoethyl)palmitamide phosphate can be synthesized through a two-step reaction. The first step involves the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide (NAE). The second step involves the phosphorylation of NAE using phosphoric acid to form this compound. This synthesis method has been optimized to yield high purity this compound with a good yield.
Applications De Recherche Scientifique
N-(2-Aminoethyl)palmitamide phosphate has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment. Studies have shown that this compound can reduce pain and inflammation by modulating the endocannabinoid system, which is involved in pain sensation and inflammation. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
| 100021-82-7 | |
Formule moléculaire |
C18H41N2O5P |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-(2-aminoethyl)hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4) |
Clé InChI |
XORGSWPUTFUITJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
| 100021-82-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)


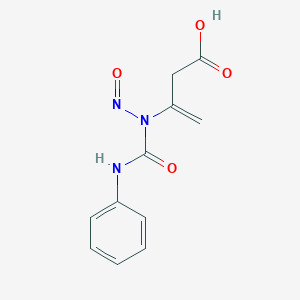
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
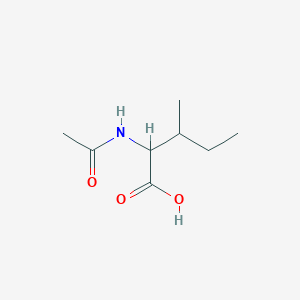
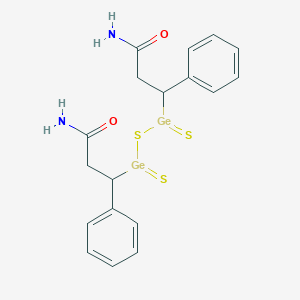
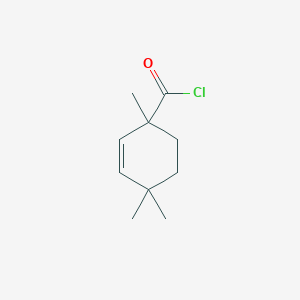
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
